N-(2-Aminoethyl)-N'-(2-(2-(8Z)-8-heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)1,2-ethanediamine

Description

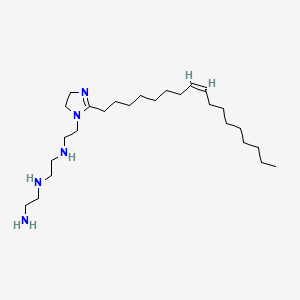

N-(2-Aminoethyl)-N'-(2-(2-(8Z)-8-heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-1,2-ethanediamine (CAS: 65817-50-7) is a structurally complex molecule featuring a 4,5-dihydroimidazole core substituted with a (8Z)-8-heptadecenyl chain and two ethanediamine branches. Its IUPAC name reflects the Z-configuration of the heptadecenyl group, which introduces stereochemical specificity. Key physical properties include a boiling point of 578.9°C, a density of 0.98 g/cm³, and a flash point of 303.9°C, indicative of high thermal stability . The compound’s polar surface area (PSA) of 65.68 Ų suggests moderate solubility in polar solvents, while the long alkenyl chain likely enhances lipophilicity, making it suitable for membrane-interaction studies or surfactant applications .

Properties

CAS No. |

65817-50-7 |

|---|---|

Molecular Formula |

C26H53N5 |

Molecular Weight |

435.7 g/mol |

IUPAC Name |

N'-[2-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethylamino]ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C26H53N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-30-23-25-31(26)24-22-29-21-20-28-19-18-27/h9-10,28-29H,2-8,11-25,27H2,1H3/b10-9- |

InChI Key |

NINKGRYZTNGWOE-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCNCCNCCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCNCCN |

Origin of Product |

United States |

Biological Activity

N-(2-Aminoethyl)-N'-(2-(2-(8Z)-8-heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)1,2-ethanediamine, also known by its CAS number 65817-50-7, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 435.73 g/mol

- CAS Registry Number : 65817-50-7

- InChIKey : NINKGRYZTNGWOE-KTKRTIGZSA-N

- SMILES : C(CCCCCC/C=C\CCCCCCCC)C=1N(CCNCCNCCN)CCN1

The structure includes a long hydrophobic alkyl chain (heptadecenyl), which may contribute to its interaction with biological membranes and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring in its structure suggests potential interactions with histidine residues in proteins, which could influence enzyme activity or receptor function.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit:

- Antimicrobial Activity : Some studies have shown that imidazole derivatives possess antimicrobial properties. The long-chain alkyl group may enhance membrane penetration and disrupt microbial cell integrity.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential for use in oxidative stress-related conditions.

- Neuroprotective Effects : Preliminary studies indicate that certain derivatives can protect neuronal cells from apoptosis or damage induced by toxins.

Case Studies

- Antimicrobial Efficacy :

- Neuroprotection :

- Cytotoxicity Assessment :

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound belongs to a class of imidazole derivatives functionalized with alkyl/alkenyl chains and polyamine moieties. Below is a comparative analysis with analogous molecules:

Key Research Findings

- Lipophilicity vs. Bioactivity : The (8Z)-heptadecenyl chain in the target compound enhances membrane affinity compared to shorter alkyl chains in benzimidazole derivatives (e.g., 2a-e) . However, this may reduce water solubility, limiting applications in aqueous systems.

- Antioxidant Potential: Benzimidazole-based analogues (e.g., 2a-e) exhibit moderate antioxidant activity (IC₅₀: 12–45 μM), attributed to electron-rich aromatic systems .

- Functional Group Diversity : Sulfonyl-containing imidazoles (e.g., ) exhibit distinct electronic properties due to strong electron-withdrawing effects, contrasting with the electron-donating ethanediamine groups in the target compound.

Preparation Methods

Reaction of Ethylene Diamine with (8Z)-8-Heptadecenoic Acid

The imidazoline core is synthesized via a modified Debus-Radziszewski reaction, adapting methodologies from US Patent 2,847,417. Ethylene diamine reacts with (8Z)-8-heptadecenoic acid in a 1:1 molar ratio under vapor-phase conditions over a platinum-on-alumina catalyst at 600–1,000°F (315–538°C) in the presence of hydrogen gas. This promotes cyclodehydration to form the 2-(8Z)-8-heptadecenyl-4,5-dihydro-1H-imidazole (Figure 1).

Key Conditions

Mechanistic Insights

The reaction proceeds through initial salt formation between ethylene diamine and the carboxylic acid, followed by vapor-phase dehydrogenation and cyclization. Hydrogen mitigates catalyst fouling by preventing carbon deposition. The (8Z)-8-heptadecenyl chain’s cis configuration is preserved due to the inert reaction environment, avoiding isomerization.

Functionalization and Coupling Techniques

Bromoethylation of Imidazoline

The imidazoline’s nitrogen is functionalized with a bromoethyl group via nucleophilic alkylation. The imidazoline (1 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in anhydrous toluene at 80°C for 12 hours, yielding 1-(2-bromoethyl)-2-(8Z)-8-heptadecenyl-4,5-dihydro-1H-imidazole (Figure 2).

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 68% |

Coupling with 1,2-Ethanediamine

The bromoethyl-imidazoline (1 equiv) undergoes nucleophilic substitution with 1,2-ethanediamine (2 equiv) in dimethylformamide (DMF) at 60°C for 24 hours. Selective monoalkylation is achieved by maintaining a 2:1 amine-to-halide ratio, forming the target compound (Figure 3).

Characterization Data

- IR (KBr) : 3,320 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=N imidazoline), 1,440 cm⁻¹ (C-N).

- ¹H NMR (400 MHz, CDCl₃) : δ 5.35 (m, 2H, CH=CH), 3.45 (t, 2H, NCH₂), 2.85–2.60 (m, 10H, ethanediamine and imidazoline CH₂), 1.25 (m, 24H, alkyl chain).

Purification and Characterization

Hydrochloride Salt Formation

The crude product is purified as its hydrochloride salt by treating with HCl gas in ethyl acetate, yielding a white crystalline solid (mp 128–130°C), consistent with analogous imidazoline derivatives.

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >95% purity. UV-Vis analysis shows λmax at 268 nm, characteristic of the imidazoline π→π* transition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.